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Compound of Interest

Compound Name: Allyl-but-2-ynyl-amine

Cat. No.: B15364025

A Spectroscopic Showdown: Allyl-prop-2-ynyl-
amine vs. its Hydrochloride Salt

A detailed comparative analysis of the spectroscopic characteristics of Allyl-prop-2-ynyl-amine
and its hydrochloride salt, providing researchers, scientists, and drug development
professionals with essential data for identification, characterization, and quality control.

In the realm of organic chemistry and drug development, the precise characterization of
molecules is paramount. This guide offers an in-depth spectroscopic comparison of the
secondary amine, Allyl-prop-2-ynyl-amine, and its corresponding hydrochloride salt.
Understanding the spectral shifts and changes upon protonation is crucial for researchers
working with amine-containing compounds, as it directly impacts their physical, chemical, and
biological properties.

Note: The initial request specified "Allyl-but-2-ynyl-amine.”" However, due to the limited
availability of specific spectroscopic data for this compound, this guide focuses on the closely
related and more extensively documented "Allyl-prop-2-ynyl-amine." The principles of
spectroscopic comparison remain the same.

Chemical Structures and the Effect of Protonation

Allyl-prop-2-ynyl-amine is a secondary amine featuring both an allyl and a propargyl group
attached to the nitrogen atom. Upon reaction with hydrochloric acid (HCI), the lone pair of
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electrons on the nitrogen atom accepts a proton, forming the corresponding ammonium salt,
Allyl-prop-2-ynyl-amine hydrochloride. This protonation event leads to significant changes in
the electronic environment of the molecule, which are readily observable through various

spectroscopic techniques.

Allyl-prop-2-ynyl-amine (Free Base) Allyl-prop-2-ynyl-amine Hydrochloride (Salt)

CeHoN + HCl
CsH10CIN

Click to download full resolution via product page

Caption: Reaction diagram illustrating the reversible protonation of Allyl-prop-2-ynyl-amine to its

hydrochloride salt.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for Allyl-prop-2-
ynyl-amine and its hydrochloride salt. The data is compiled from spectral databases and
theoretical predictions based on the functional groups present.

Table 1: Infrared (IR) Spectroscopy Data
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Functional Group

Allyl-prop-2-ynyl-
amine (Free Base)
(cm™)

Allyl-prop-2-ynyl-
amine

. Vibrational Mode
Hydrochloride

(Salt) (cm™?)

~3350-3310 (weak-

2700-3000 (strong,

N-H (stretch) ) Stretching
medium) broad)

C=C-H (stretch) ~3300 ~3300 Stretching

C=C-H (stretch) ~3080 ~3080 Stretching

C-H (sp?3) (stretch) ~2800-3000 ~2800-3000 Stretching

C=C (stretch) ~2120 ~2120 Stretching

C=C (stretch) ~1645 ~1645 Stretching
Not typically observed ) )

N-H (bend) ) ~1500-1600 (medium)  Bending
for secondary amines

C-N (stretch) ~1140-1020 ~1140-1020 Stretching

Table 2: 1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted Chemical

Shifts in ppm)

Proton

Allyl-prop-2-ynyl-

Allyl-prop-2-ynyl-
amine

Environment amine (Free Base) Hydrochloride Multiplicity
(Salt)

N-H 1.0 - 3.0 (broad) 8.0 - 10.0 (broad) Singlet
C=C-H ~2.2 ~2.5 Triplet

=CH- ~5.8 ~6.0 Multiplet
=CH: ~5.2 ~5.4 Multiplet
N-CH2-C=C ~3.2 ~3.5 Doublet
N-CH2-C=C ~3.3 ~3.6 Doublet
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Table 3: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted Chemical

Shifts in ppm)

Carbon Environment

Allyl-prop-2-ynyl-amine
(Free Base)

Allyl-prop-2-ynyl-amine
Hydrochloride (Salt)

c=C ~135 ~133
C=CH. ~117 ~119
C=CH ~80 ~78
C=CH ~72 ~74
N-CH2-C=C ~50 ~48
N-CH2-C=C ~38 ~36

Table 4: Mass Spectrometry (MS) Data

Compound

Molecular lon (M*) or
(M+H)* (m/z)

Key Fragmentation Peaks
(mlz)

Allyl-prop-2-ynyl-amine (Free

Base)

95.07

94, 80, 68, 54, 41

Allyl-prop-2-ynyl-amine
Hydrochloride (Salt)

96.08 (as [M+H]™)

94, 80, 68, 54, 41 (similar to

free base after loss of HCI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Infrared (IR) Spectroscopy

e Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

o Sample Preparation (Free Base): A drop of the neat liquid is placed between two potassium

bromide (KBr) or sodium chloride (NacCl) salt plates to form a thin film.
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o Sample Preparation (Hydrochloride Salt): The solid salt is finely ground with dry KBr powder
and pressed into a thin pellet.

o Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm~1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

« Instrumentation: 300 MHz or higher NMR Spectrometer.

o Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of
a deuterated solvent (e.g., chloroform-d, CDCIs) in an NMR tube.

o Data Acquisition: Both *H and 13C NMR spectra are acquired. For *H NMR, a sufficient
number of scans are averaged to obtain a good signal-to-noise ratio. For 13C NMR, a proton-
decoupled spectrum is typically obtained.

Mass Spectrometry (MS)

 Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electron
lonization - El, or Electrospray lonization - ESI).

o Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or
acetonitrile) at a low concentration.

» Data Acquisition: For the free base, EI-MS is common. For the hydrochloride salt, which is
less volatile, ESI-MS is often preferred to observe the protonated molecule [M+H]*.

Spectroscopic Comparison and Interpretation

The protonation of the nitrogen atom in Allyl-prop-2-ynyl-amine to form its hydrochloride salt
induces significant and predictable changes in its spectra.

IR Spectroscopy

The most dramatic change in the IR spectrum is the appearance of a very broad and strong
absorption band in the 2700-3000 cm~1 region for the hydrochloride salt, which is characteristic
of the N*-H stretching vibration in an ammonium salt. This band replaces the weaker N-H
stretching vibration of the secondary amine, which is typically found around 3350-3310 cm~2.
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Additionally, a medium intensity N-H bending vibration appears around 1500-1600 cm~* in the
spectrum of the salt, a region where the free base shows no significant absorption. The
absorptions corresponding to the allyl and propargyl groups (C=C, C=C, and their respective C-
H stretches) are generally less affected by the protonation.

NMR Spectroscopy

In the *H NMR spectrum, the proton on the nitrogen atom (N-H) of the free base typically
appears as a broad singlet at a relatively low chemical shift (1.0-3.0 ppm). Upon protonation,
this signal shifts significantly downfield to the 8.0-10.0 ppm region due to the deshielding effect
of the positive charge on the nitrogen. The protons on the carbons adjacent to the nitrogen (the
a-protons) also experience a downfield shift, although to a lesser extent.

Similarly, in the 33C NMR spectrum, the carbons directly bonded to the nitrogen atom (a-
carbons) will be deshielded and shift downfield upon formation of the hydrochloride salt. The
effect on more distant carbons is generally negligible.

Mass Spectrometry

In the mass spectrum, the free base will show a molecular ion peak (M*) corresponding to its
molecular weight (95.14 g/mol ). The fragmentation pattern will be characteristic of the
molecule's structure, with common losses of allyl or propargyl fragments. When analyzing the
hydrochloride salt, especially with ESI-MS, the base peak is often the protonated molecule
[M+H]*, which has the same mass-to-charge ratio as the molecular ion of the free base. The
fragmentation pattern observed for the salt is typically very similar to that of the free base, as
the HCl is often lost prior to or during the fragmentation process.

Conclusion

The spectroscopic comparison of Allyl-prop-2-ynyl-amine and its hydrochloride salt clearly
demonstrates the profound effect of protonation on the spectral properties of an amine. The
distinct changes observed in IR and NMR spectroscopy, particularly the appearance of the N*-
H stretch in the IR and the significant downfield shift of the N-H proton in the *H NMR, provide
unequivocal evidence of salt formation. This guide provides a foundational dataset and
interpretation framework that is invaluable for the identification, characterization, and quality
assessment of this and similar amine compounds in a research and development setting.
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Caption: Workflow for the spectroscopic comparison of an amine and its hydrochloride salt.

 To cite this document: BenchChem. [Spectroscopic comparison of Allyl-but-2-ynyl-amine and
its hydrochloride salt]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15364025#spectroscopic-comparison-of-allyl-but-2-
ynyl-amine-and-its-hydrochloride-salt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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